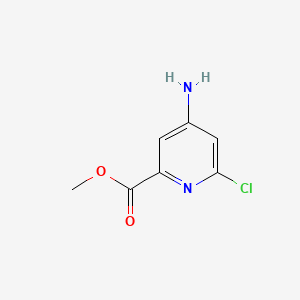

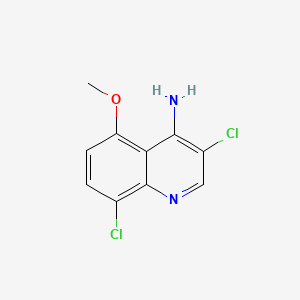

Methyl 4-amino-6-chloropyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

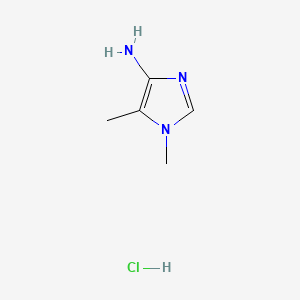

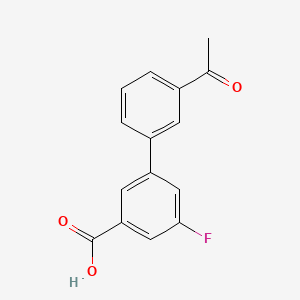

“Methyl 4-amino-6-chloropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.60 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-6-chloropyridine-2-carboxylate” is represented by the InChI code: 1S/C7H7ClN2O2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3,(H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 4-amino-6-chloropyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 186.60 . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Methyl 2,2’-bipyridine-6-carboxylate

- Application Summary : Methyl 6-chloropyridine-2-carboxylate is used in the synthesis of methyl 2,2’-bipyridine-6-carboxylate .

- Methods of Application : The compound is coupled with 2-(trimethylstannyl)pyridine to afford the product .

- Results : The outcome of this reaction is the formation of methyl 2,2’-bipyridine-6-carboxylate .

Synthesis of 4-amino-2,6-dichloropyridine and its derivatives

- Application Summary : A synthetic route to an important intermediate 4-amino-2,6-dichloropyridine has been developed .

- Methods of Application : The process involves oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative. This is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .

- Results : The synthetic reactions proceed under mild conditions to yield 4-amino-2,6-dichloropyridine and its derivatives .

Pharmaceutical Intermediates

- Application Summary : Methyl 2,6-dichloropyridine-4-carboxylate is used as a pharmaceutical intermediate .

- Methods of Application : The specific methods of application in pharmaceutical synthesis can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are pharmaceutical compounds, but the specific results would depend on the target molecule .

Synthesis of Fluorinated Pyridines

- Application Summary : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Methods of Application : The specific methods of application in the synthesis of fluorinated pyridines can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are fluorinated pyridines, but the specific results would depend on the target molecule .

Agrochemical Industry

- Application Summary : In the agrochemical industry, 4-Amino-2-chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides. It is also used in the production of growth regulators for plants .

- Methods of Application : The specific methods of application in the synthesis of agrochemicals can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are agrochemical compounds, but the specific results would depend on the target molecule .

Dye Industry

- Application Summary : In the dye industry, 4-Amino-2-chloropyridine is used as a precursor for the synthesis of various colored pigments and dyes .

- Methods of Application : The specific methods of application in the synthesis of dyes can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are dye compounds, but the specific results would depend on the target molecule .

Synthesis of Fluorinated Pyridines

- Application Summary : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Methods of Application : The specific methods of application in the synthesis of fluorinated pyridines can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are fluorinated pyridines, but the specific results would depend on the target molecule .

Agrochemical Industry

- Application Summary : In the agrochemical industry, 4-Amino-2-chloropyridine is an important building block in the synthesis of pesticides, herbicides, and fungicides. It is also used in the production of growth regulators for plants .

- Methods of Application : The specific methods of application in the synthesis of agrochemicals can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are agrochemical compounds, but the specific results would depend on the target molecule .

Dye Industry

- Application Summary : In the dye industry, it is used as a precursor for the synthesis of various colored pigments and dyes .

- Methods of Application : The specific methods of application in the synthesis of dyes can vary widely depending on the target molecule .

- Results : The outcomes of these syntheses are dye compounds, but the specific results would depend on the target molecule .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-amino-6-chloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(9)3-6(8)10-5/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKRZCSODFXSCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704402 |

Source

|

| Record name | Methyl 4-amino-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-6-chloropyridine-2-carboxylate | |

CAS RN |

1235475-17-8 |

Source

|

| Record name | Methyl 4-amino-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)

![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)

![4-Methoxybenzo[d]oxazole-2(3H)-thione](/img/structure/B581793.png)